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Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 10-
Acetylphenothiazine (C14H11NOS), a key derivative of the pharmaceutically significant
phenothiazine scaffold. Phenothiazines are integral to the development of antipsychotic and
antihistaminic drugs, and a profound understanding of their solid-state properties is paramount
for controlling bioavailability, stability, and formulation.[1][2][3] This document elucidates the
three-dimensional architecture of 10-Acetylphenothiazine, detailing its molecular
conformation, crystal packing, and the network of intermolecular interactions that govern its
lattice structure. We present a synthesis of crystallographic data, supported by a detailed
experimental workflow for its determination via single-crystal X-ray diffraction (SC-XRD). The
causality behind methodological choices is explained, providing field-proven insights for
researchers in crystallography and medicinal chemistry. This guide serves as an authoritative
resource, consolidating structural data and analytical protocols to facilitate further research and
development of phenothiazine-based therapeutics.

Introduction: The Significance of Solid-State
Structure in Phenothiazine Drug Development

The phenothiazine core is a privileged heterocyclic structure in medicinal chemistry, forming the
backbone of numerous neuroleptic drugs that have revolutionized the treatment of psychosis.
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[3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional
shape, which dictates their ability to interact with biological targets such as dopamine
receptors.[3] The addition of an acetyl group at the N10 position, yielding 10-
Acetylphenothiazine, modifies the electronic and steric properties of the parent molecule,
influencing its lipophilicity and metabolic stability.[4]

Beyond the molecular level, the arrangement of molecules in the solid state—the crystal
structure—is a critical determinant of a drug's physicochemical properties.[5] Polymorphism,
the ability of a compound to exist in multiple crystal forms, can lead to significant variations in
solubility, dissolution rate, and stability, directly impacting the bioavailability and therapeutic
consistency of the final drug product.[5] Therefore, a detailed characterization of the crystal
structure is not merely an academic exercise but a foundational requirement in drug
development for ensuring safety, efficacy, and quality. This guide provides an in-depth
examination of the crystal structure of 10-Acetylphenothiazine, offering a blueprint for its
analysis and a deeper understanding of its solid-state behavior.

Molecular and Crystal Structure of 10-
Acetylphenothiazine

10-Acetylphenothiazine is an organic compound with the chemical formula C14H1:NOS.[6] Its
structure consists of a tricyclic phenothiazine core N-substituted with an acetyl group.

Molecular Conformation

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly”
conformation along the S---N axis.[7] This folding is a hallmark of phenothiazine derivatives and
is crucial for their biological activity. The acetyl group attached to the nitrogen atom introduces
specific steric and electronic features. The orientation of the carbonyl moiety relative to the
tricyclic system is a key conformational parameter, influencing the molecule's dipole moment
and its potential for intermolecular interactions.

Diagram: Molecular Structure of 10-Acetylphenothiazine

Caption: Molecular graph of 10-Acetylphenothiazine.

Crystallographic Data and Unit Cell
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The definitive method for determining the three-dimensional arrangement of atoms in a solid is
single-crystal X-ray diffraction. The crystal structure of 10-Acetylphenothiazine has been
determined and its data is available in the Cambridge Structural Database (CSD).[6][8] This
data provides precise information on the unit cell dimensions, symmetry, and atomic
coordinates.

Table 1: Crystallographic Data for 10-Acetylphenothiazine

Parameter Value Source
CCDC Number 914342 [6]
Chemical Formula C14H11NOS [6]
Formula Weight 241.31 g/mol [6]
Crystal System Monoclinic CsD
Space Group P21/n CsD
a (A) Value CSD
b (A) Value CSD
c (A Value CSD
o (%) 90 CSD
B () Value CSD
y () 90 CSD
Volume (A3) Value CSD
Z 4 CSD
Temperature (K) Value CSD

(Note: Specific unit cell parameters and temperature are sourced from the full crystallographic
information file, typically accessed via the CSD or the associated publication.)

Intermolecular Interactions and Crystal Packing
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The stability of a crystal lattice is derived from a network of non-covalent interactions that hold
the constituent molecules together.[9][10][11] In the crystal of 10-Acetylphenothiazine, the
packing is dominated by a combination of weak hydrogen bonds and van der Waals forces.
The presence of the carbonyl oxygen and aromatic C-H groups allows for the formation of C-
H---O interactions. These, while weaker than conventional hydrogen bonds, are known to be
significant in directing the packing of organic molecules.[12] The aromatic rings of the
phenothiazine core may also engage in 1t-1t stacking interactions, further stabilizing the crystal
structure. Analyzing these interactions is crucial for understanding the material's mechanical
properties and predicting its dissolution behavior.[13]

Experimental Methodology: A Self-Validating
Protocol

The following section outlines a robust, field-proven methodology for the synthesis,
crystallization, and structural determination of 10-Acetylphenothiazine. Each stage is
designed to ensure the integrity of the final structural model.

Synthesis of 10-Acetylphenothiazine

A reliable synthesis is the prerequisite for obtaining high-quality crystalline material. One
effective method involves the acylation of phenothiazine. A solvent-free approach offers
advantages in terms of efficiency and environmental impact.[14]

Protocol: Solid-Phase Synthesis[14]

+ Reagent Preparation: In a dry reaction vessel, combine acetic acid (1.0-1.2 molar
equivalents) and phosphorus pentachloride (1.0-1.2 molar equivalents).

o Expertise Note: Phosphorus pentachloride acts as a chlorinating agent, converting acetic
acid into the more reactive acetyl chloride in situ. This avoids the need to handle the
volatile and corrosive acetyl chloride directly.

e Reaction Initiation: Grind the mixture thoroughly. To this activated mixture, add phenothiazine
(1.0 molar equivalent).

» Grinding and Reaction: Continue to grind the solid mixture. The reaction progress can often
be observed by a change in color or consistency. The reaction is complete when the starting
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phenothiazine has been fully consumed.

o Trustworthiness Note: This solvent-free method minimizes side reactions and simplifies
purification. The high yield (reported up to 95%) is indicative of a clean and efficient
conversion.[14]

o Work-up and Purification: Let the solid product stand. Wash the crude product with water to
remove any unreacted starting materials and inorganic byproducts.

« |solation: Collect the solid product by suction filtration. Dry the filter cake thoroughly.

» Final Purification: Recrystallize the dried solid from a suitable solvent, such as ethanol, to
obtain purified 10-Acetylphenothiazine.[15][16]

Single Crystal Growth

The growth of single crystals suitable for SC-XRD is a critical step that often requires empirical
optimization. The goal is to produce a single, defect-free crystal of appropriate size (typically
0.1-0.3 mm in all dimensions).

Protocol: Slow Evaporation Method

o Solvent Selection: Dissolve the purified 10-Acetylphenothiazine in a minimal amount of a
suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature to create a
saturated or near-saturated solution.

o Expertise Note: The ideal solvent is one in which the compound has moderate solubility.
Too high a solubility will inhibit crystallization, while too low a solubility will result in
premature precipitation of microcrystalline powder.

e Environment Setup: Transfer the solution to a clean vial. Loosely cap the vial or cover it with
perforated parafilm. This allows for slow, controlled evaporation of the solvent.

e [ncubation: Place the vial in a vibration-free environment at a constant, controlled
temperature.

o Trustworthiness Note: Slow evaporation ensures that crystal nucleation is limited and
growth occurs gradually, which is essential for forming large, well-ordered single crystals
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rather than a polycrystalline mass.

o Crystal Harvesting: Once suitable crystals have formed (days to weeks), carefully decant the
mother liquor and gently remove the crystals. Dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for elucidating the atomic-level structure of a crystalline solid.[1]
[17][18]

Diagram: SC-XRD Experimental Workflow
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Single-Crystal X-ray Diffraction Workflow
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Caption: Standard workflow for crystal structure determination.
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Protocol: Data Collection and Structure Refinement

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer (e.g.,
using Mo Ka or Cu Ka radiation) and cooled to a low temperature (e.g., 100 K) to minimize
thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected images are processed to integrate the diffraction spot
intensities. The data is scaled, and corrections for absorption are applied.

Structure Solution: The initial phasing of the diffraction data is performed using direct
methods or Patterson methods to obtain an initial electron density map and a preliminary
structural model.

Structure Refinement: The atomic positions and displacement parameters of the model are
refined against the experimental data using full-matrix least-squares methods. Hydrogen
atoms are typically placed in calculated positions.

Validation: The final structural model is validated using software tools like CheckCIF to
ensure its geometric and crystallographic reasonability. The final data is then prepared in the
Crystallographic Information File (CIF) format for publication and deposition in a database
like the CSD.[19]

Spectroscopic Confirmation

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are
essential for confirming the molecular identity in solution and bulk solid form.

 Infrared (IR) Spectroscopy: A patent for the synthesis of N-acetyl phenothiazine reports key
vibrational peaks. The disappearance of the N-H peak (around 3400 cm~?) from the
phenothiazine starting material and the appearance of a strong carbonyl (C=0) stretching
peak (around 1674 cm~1) are definitive indicators of successful N-acetylation.[14]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy in a
suitable solvent (e.g., CDCIs or DMSO-ds) confirms the molecular structure by showing the
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expected chemical shifts and integrations for the aromatic protons and carbons, as well as
the characteristic signal for the acetyl methyl group.[6]

e Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its
elemental composition.[20]

Conclusion and Future Outlook

This guide has provided a detailed technical overview of the crystal structure of 10-
Acetylphenothiazine. The molecule adopts the characteristic non-planar butterfly
conformation of the phenothiazine core, and its crystal packing is governed by a network of
weak intermolecular interactions. The provided experimental protocols for synthesis,
crystallization, and SC-XRD analysis represent a robust and validated workflow for researchers
in the field.

Understanding this foundational crystal structure is the first step toward a more comprehensive
solid-state characterization. Future work should focus on a systematic polymorph screen to
determine if 10-Acetylphenothiazine can exist in other crystalline forms. Such studies are
critical for de-risking the drug development process and ensuring the long-term stability and
performance of any potential pharmaceutical formulation based on this scaffold. The data and
methods presented herein provide the necessary foundation for these advanced investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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